![molecular formula C21H22N2O4 B279524 N-[2-methoxy-4-(pentanoylamino)phenyl]-1-benzofuran-2-carboxamide](/img/structure/B279524.png)
N-[2-methoxy-4-(pentanoylamino)phenyl]-1-benzofuran-2-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[2-methoxy-4-(pentanoylamino)phenyl]-1-benzofuran-2-carboxamide, also known as MPBC, is a synthetic compound that has gained significant attention in scientific research due to its potential therapeutic applications. MPBC is a benzofuran derivative that exhibits a wide range of biological activities, including anti-inflammatory, anticancer, and neuroprotective effects.
Wirkmechanismus
The mechanism of action of N-[2-methoxy-4-(pentanoylamino)phenyl]-1-benzofuran-2-carboxamide is not fully understood. However, studies have suggested that the compound exerts its biological effects by modulating various signaling pathways. N-[2-methoxy-4-(pentanoylamino)phenyl]-1-benzofuran-2-carboxamide has been shown to inhibit the NF-κB and MAPK signaling pathways, which are involved in inflammation and cancer progression. Additionally, N-[2-methoxy-4-(pentanoylamino)phenyl]-1-benzofuran-2-carboxamide has been found to activate the Nrf2 pathway, which is responsible for regulating cellular antioxidant defense mechanisms.
Biochemical and Physiological Effects
N-[2-methoxy-4-(pentanoylamino)phenyl]-1-benzofuran-2-carboxamide has been shown to exhibit a wide range of biochemical and physiological effects. The compound has been found to reduce the levels of pro-inflammatory cytokines and chemokines, such as TNF-α, IL-1β, and IL-6. N-[2-methoxy-4-(pentanoylamino)phenyl]-1-benzofuran-2-carboxamide has also been shown to inhibit the activity of COX-2, an enzyme involved in the production of prostaglandins, which are mediators of inflammation. Furthermore, N-[2-methoxy-4-(pentanoylamino)phenyl]-1-benzofuran-2-carboxamide has been found to reduce oxidative stress and increase the levels of antioxidant enzymes, such as superoxide dismutase and catalase.
Vorteile Und Einschränkungen Für Laborexperimente
N-[2-methoxy-4-(pentanoylamino)phenyl]-1-benzofuran-2-carboxamide has several advantages for lab experiments. The compound is stable and can be easily synthesized in large quantities. N-[2-methoxy-4-(pentanoylamino)phenyl]-1-benzofuran-2-carboxamide has also been shown to exhibit low toxicity and high selectivity towards cancer cells. However, there are some limitations to the use of N-[2-methoxy-4-(pentanoylamino)phenyl]-1-benzofuran-2-carboxamide in lab experiments. The compound has poor solubility in water, which can limit its bioavailability. Additionally, N-[2-methoxy-4-(pentanoylamino)phenyl]-1-benzofuran-2-carboxamide has a relatively short half-life, which can make it difficult to study its long-term effects.
Zukünftige Richtungen
There are several future directions for the study of N-[2-methoxy-4-(pentanoylamino)phenyl]-1-benzofuran-2-carboxamide. One potential application of N-[2-methoxy-4-(pentanoylamino)phenyl]-1-benzofuran-2-carboxamide is in the treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's disease. N-[2-methoxy-4-(pentanoylamino)phenyl]-1-benzofuran-2-carboxamide has been shown to have neuroprotective effects, and further studies could explore its potential as a therapeutic agent for these diseases. Additionally, N-[2-methoxy-4-(pentanoylamino)phenyl]-1-benzofuran-2-carboxamide could be investigated for its potential as an anti-inflammatory and anticancer agent in clinical trials. Finally, future studies could focus on improving the solubility and bioavailability of N-[2-methoxy-4-(pentanoylamino)phenyl]-1-benzofuran-2-carboxamide to enhance its therapeutic potential.
Conclusion
In conclusion, N-[2-methoxy-4-(pentanoylamino)phenyl]-1-benzofuran-2-carboxamide is a synthetic compound that exhibits a wide range of biological activities, including anti-inflammatory, anticancer, and neuroprotective effects. The compound has been extensively studied for its potential therapeutic applications, and its mechanism of action is thought to involve the modulation of various signaling pathways. N-[2-methoxy-4-(pentanoylamino)phenyl]-1-benzofuran-2-carboxamide has several advantages for lab experiments, but there are also limitations to its use. Future studies could explore the potential of N-[2-methoxy-4-(pentanoylamino)phenyl]-1-benzofuran-2-carboxamide as a therapeutic agent for neurodegenerative diseases, as well as its potential as an anti-inflammatory and anticancer agent in clinical trials.
Synthesemethoden
The synthesis of N-[2-methoxy-4-(pentanoylamino)phenyl]-1-benzofuran-2-carboxamide involves the reaction of 2-amino-4-methoxybenzoic acid with pentanoyl chloride to form N-pentanoyl-2-amino-4-methoxybenzoic acid. The resulting compound is then reacted with 2-aminophenol to form N-[2-methoxy-4-(pentanoylamino)phenyl]-1-benzofuran-2-carboxamide. The synthesis method of N-[2-methoxy-4-(pentanoylamino)phenyl]-1-benzofuran-2-carboxamide is a well-established process, and the compound can be obtained in high yields and purity.
Wissenschaftliche Forschungsanwendungen
N-[2-methoxy-4-(pentanoylamino)phenyl]-1-benzofuran-2-carboxamide has been extensively studied for its potential therapeutic applications. The compound has been shown to exhibit anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines and chemokines. N-[2-methoxy-4-(pentanoylamino)phenyl]-1-benzofuran-2-carboxamide has also been found to have anticancer properties by inducing apoptosis and inhibiting cell proliferation in various cancer cell lines. Additionally, N-[2-methoxy-4-(pentanoylamino)phenyl]-1-benzofuran-2-carboxamide has been shown to have neuroprotective effects by reducing oxidative stress and inflammation in the brain.
Eigenschaften
Molekularformel |
C21H22N2O4 |
|---|---|
Molekulargewicht |
366.4 g/mol |
IUPAC-Name |
N-[2-methoxy-4-(pentanoylamino)phenyl]-1-benzofuran-2-carboxamide |
InChI |
InChI=1S/C21H22N2O4/c1-3-4-9-20(24)22-15-10-11-16(18(13-15)26-2)23-21(25)19-12-14-7-5-6-8-17(14)27-19/h5-8,10-13H,3-4,9H2,1-2H3,(H,22,24)(H,23,25) |
InChI-Schlüssel |
CGJAVKQQZHFWCM-UHFFFAOYSA-N |
SMILES |
CCCCC(=O)NC1=CC(=C(C=C1)NC(=O)C2=CC3=CC=CC=C3O2)OC |
Kanonische SMILES |
CCCCC(=O)NC1=CC(=C(C=C1)NC(=O)C2=CC3=CC=CC=C3O2)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-[4-(1,1-Dioxido-1,2-benzisothiazol-3-yl)-1-piperazinyl]ethyl 4-fluorobenzoate](/img/structure/B279442.png)
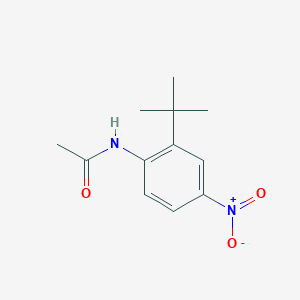
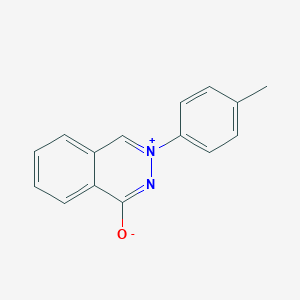
![N-{[5-(2,5-dichlorophenyl)furan-2-yl]methyl}-3-[(1-methyl-1H-tetrazol-5-yl)sulfanyl]propan-1-amine](/img/structure/B279447.png)
![N-{[5-(2-fluorophenyl)furan-2-yl]methyl}-1-propyl-1H-tetrazol-5-amine](/img/structure/B279449.png)
![(2E)-N-{3-[(1-methyl-1H-tetrazol-5-yl)sulfanyl]propyl}-3-phenylprop-2-en-1-amine](/img/structure/B279451.png)
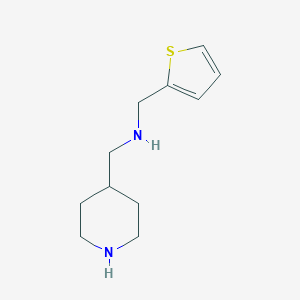
![N-[(2-methoxy-1-naphthyl)methyl]-N-(4-piperidinylmethyl)amine](/img/structure/B279456.png)
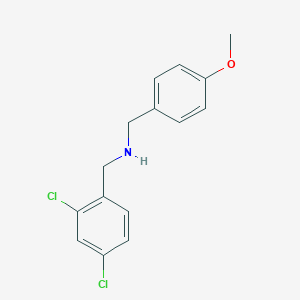
amine](/img/structure/B279461.png)
![2-[(1-methyl-1H-tetraazol-5-yl)sulfanyl]-N-({5-[3-(trifluoromethyl)phenyl]-2-furyl}methyl)ethanamine](/img/structure/B279462.png)
![N,N-dimethyl-4-[({2-[(1-methyl-1H-tetrazol-5-yl)sulfanyl]ethyl}amino)methyl]aniline](/img/structure/B279463.png)
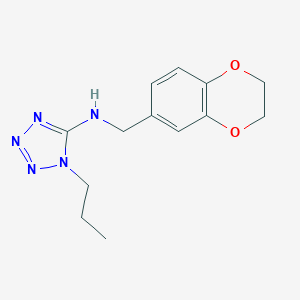
![N-(1,3-benzodioxol-5-ylmethyl)-N-[3-(2-pyrimidinylsulfanyl)propyl]amine](/img/structure/B279465.png)